Cas no 133046-48-7 (2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde)

2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)thiazole-4-carbaldehyde
- 2-(TRIFLUOROMETHYL)-1,3-THIAZOLE-4-CARBALDEHYDE
- 2-(trifluoromethyl)-4-Thiazolecarboxaldehyde
- 2-TRIFLUOROMETHYL-4-THIAZOLECARBOXALDEHYDE
- 2-(trifluoroMethyl)thiazol-4-carbaldehyde
- 4-Formyl-2-(trifluoromethyl)-1,3-thiazole
- 2-(Trifluoromethyl)-1,3-thiazole-4-carboxaldehyde
- 2-Trifluoromethyl-thiazole-4-carbaldehyde
- 2-trifluoromethyl-1,3-thiazole-4 carbaldehyde
- AC-25133
- CS-0005510
- AS-35823
- MFCD10697902
- 4-Thiazolecarboxaldehyde, 2-(trifluoromethyl)-
- AB60783
- A888227
- 133046-48-7
- FT-0760718
- 2-(trifluoromethyl) 4-thiazolecarboxaldehyde
- SY111309
- DTXSID90602274
- W-205416
- SCHEMBL4505751
- AKOS006303414
- EN300-257876
- Z1198278094
- DB-062944
- 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde
-
- MDL: MFCD10697902
- Inchi: InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H
- InChI Key: KOEUGSAJYCOTJL-UHFFFAOYSA-N
- SMILES: C(=O)C1=CSC(=N1)C(F)(F)F
Computed Properties
- Exact Mass: 180.98100
- Monoisotopic Mass: 180.981
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- Density: 1.544
- Boiling Point: 155 ºC
- Flash Point: 47 ºC
- Refractive Index: 1.499
- PSA: 58.20000
- LogP: 1.97440
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB461018-1 g |
2-(Trifluoromethyl)thiazole-4-carbaldehyde; . |
133046-48-7 | 1g |
€1,303.70 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075569-1g |
2-Trifluoromethyl-4-thiazolecarboxaldehyde |
133046-48-7 | 97% | 1g |
¥17760.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1294366-5g |
2-Trifluoromethyl-thiazole-4-carbaldehyde |
133046-48-7 | 95% | 5g |
$4475 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075569-2.5g |
2-Trifluoromethyl-4-thiazolecarboxaldehyde |
133046-48-7 | 97% | 2.5g |
¥23776.00 | 2024-08-09 | |
abcr | AB461018-250 mg |
2-(Trifluoromethyl)thiazole-4-carbaldehyde; . |
133046-48-7 | 250mg |
€545.10 | 2023-04-22 | ||
Enamine | EN300-257876-0.05g |
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |
133046-48-7 | 95% | 0.05g |
$164.0 | 2024-06-18 | |
Enamine | EN300-257876-1.0g |
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |
133046-48-7 | 95% | 1.0g |
$705.0 | 2024-06-18 | |
Enamine | EN300-257876-5.0g |
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |
133046-48-7 | 95% | 5.0g |
$1764.0 | 2024-06-18 | |
Enamine | EN300-257876-1g |
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |
133046-48-7 | 95% | 1g |
$705.0 | 2023-09-14 | |
1PlusChem | 1P001210-250mg |
4-Thiazolecarboxaldehyde, 2-(trifluoromethyl)- |
133046-48-7 | 95% | 250mg |
$267.00 | 2025-02-18 |
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde
Comprehensive Overview of 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde (CAS No. 133046-48-7)
2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde (CAS No. 133046-48-7) is a highly versatile organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole-based aldehyde is characterized by its unique trifluoromethyl group, which enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry. The compound's molecular structure combines a thiazole ring with an aldehyde functional group, offering a wide range of applications in drug discovery, material science, and specialty chemicals.
In recent years, the demand for fluorinated compounds like 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde has surged due to their exceptional biological activity and metabolic stability. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in developing new antimicrobial agents and antiviral drugs. The trifluoromethyl group is known to improve lipophilicity and bioavailability, making this compound a hotspot in medicinal chemistry.
From an industrial perspective, 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde is synthesized through advanced organic synthesis techniques, including multistep reactions and catalytic processes. Its purity and yield are critical for downstream applications, prompting innovations in green chemistry and sustainable synthesis. Environmental concerns and regulatory pressures have also driven the adoption of eco-friendly solvents and catalysts in its production.
The compound's relevance extends to material science, where it serves as a precursor for functional materials such as organic semiconductors and liquid crystals. Its electron-withdrawing trifluoromethyl group enhances charge transport properties, making it suitable for optoelectronic devices. This aligns with the growing interest in flexible electronics and renewable energy technologies.
In the context of drug discovery, 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde is often explored for its potential in targeted therapies and precision medicine. Its ability to modulate enzyme activity and receptor binding has led to investigations in cancer research and neurodegenerative diseases. The compound's structure-activity relationship (SAR) is a focal point for optimizing lead compounds in preclinical studies.
Another emerging trend is the integration of artificial intelligence (AI) in chemical synthesis, where 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde is used to train machine learning models for reaction prediction. This synergy between computational chemistry and experimental validation accelerates the discovery of novel derivatives with enhanced properties.
For researchers and manufacturers, quality control of 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde is paramount. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry ensure compliance with pharmaceutical standards. The compound's stability under various storage conditions is also a key consideration for supply chain logistics.
In summary, 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde (CAS No. 133046-48-7) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and advanced materials. Its trifluoromethyl-thiazole scaffold continues to inspire innovations in synthetic chemistry and drug development, positioning it as a critical component in modern scientific research.
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